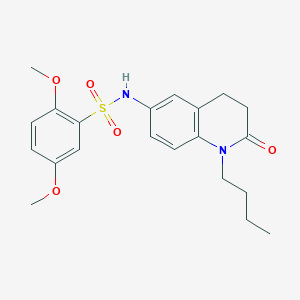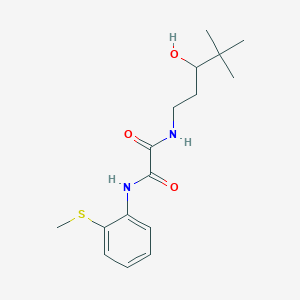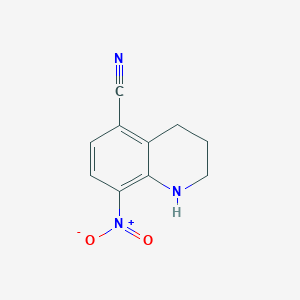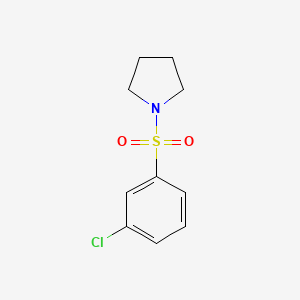
4-メトキシ-3-ピリジンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyridine-3-sulfonamide is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyridine, featuring a methoxy group at the 4-position and a sulfonamide group at the 3-position
科学的研究の応用
4-Methoxypyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
Target of Action
It is known that sulfonamides, a group of compounds to which 4-methoxy-3-pyridinesulfonamide belongs, generally target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, inflammation, and ocular pressure regulation .
Mode of Action
Sulfonamides, in general, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for dna production in bacteria . This suggests that 4-Methoxy-3-pyridinesulfonamide might interact with its targets in a similar manner, leading to changes in the normal functioning of these targets.
Biochemical Pathways
It is known that sulfonamides can affect the folic acid synthesis pathway in bacteria . This could potentially lead to downstream effects such as inhibition of bacterial growth and proliferation.
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound might lead to inhibition of bacterial growth and proliferation by interfering with folic acid synthesis .
生化学分析
Biochemical Properties
Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the derivative and the biomolecule it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyridine-3-sulfonamide typically involves the sulfonation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of 4-Methoxypyridine-3-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions: 4-Methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxypyridine-3-sulfonamide.
Reduction: The sulfonamide group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-Hydroxypyridine-3-sulfonamide.
Reduction: 4-Methoxypyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
4-Methoxypyridine: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.
3-Sulfonamidopyridine: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Hydroxypyridine-3-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical properties and biological activity.
Uniqueness: 4-Methoxypyridine-3-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer specific chemical and biological properties. Its dual functionality allows for diverse applications and makes it a valuable compound in various research fields.
特性
IUPAC Name |
4-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUTJXETDRGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B2566469.png)

![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)

![3-benzyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566476.png)



![4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2566484.png)

![4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine](/img/structure/B2566488.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)

